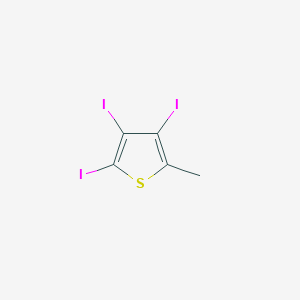

2,3,4-Triiodo-5-methylthiophene

Descripción general

Descripción

Alisol-A es un compuesto triterpenoide protostano aislado principalmente de los rizomas secos de Alisma orientale, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antiateroscleróticas y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Alisol-A implica múltiples pasos, comenzando por la extracción de los rizomas de Alisma orientale. El método principal incluye:

Extracción: Los rizomas secos se someten a extracción con solvente utilizando etanol o metanol.

Purificación: El extracto crudo se purifica luego utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC).

Aislamiento: Alisol-A se aísla del extracto purificado mediante una separación cromatográfica adicional

Métodos de producción industrial: La producción industrial de Alisol-A sigue procesos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas garantiza un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Alisol-A experimenta diversas reacciones químicas, que incluyen:

Oxidación: Alisol-A se puede oxidar para formar sus derivados de epóxido.

Reducción: Las reacciones de reducción pueden convertir Alisol-A en sus formas reducidas.

Sustitución: Alisol-A puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como anhídrido acético y cloruro de acetilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen epóxido de Alisol-A, Alisol-A reducido y derivados acetilados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Halogen Bonding in Drug Design

Halogenated compounds like 2,3,4-triiodo-5-methylthiophene play a significant role in drug discovery through halogen bonding. This phenomenon enhances molecular recognition and can improve the binding affinity of drug candidates to biological targets. The strength of iodine in halogen bonding is particularly notable, as it can lead to more stable interactions with proteins and nucleic acids, making it a valuable tool in rational drug design .

Potential Anticancer Properties

Research indicates that halogenated thiophenes exhibit potential anticancer activities. The introduction of iodine atoms can enhance the reactivity of the compound towards biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Material Science

Dyes and Imaging Agents

Compounds like this compound are explored for their applications as dyes and imaging agents. Their unique electronic properties allow them to be used in photonic devices and as fluorescent markers in biological imaging. The stability and photochemical properties of these compounds make them suitable for various applications in material science .

Flame Retardants

The incorporation of halogenated compounds into polymer matrices has been studied for flame retardancy. The presence of iodine can enhance the thermal stability of materials, making them less flammable. This application is particularly relevant in industries requiring stringent fire safety standards .

Environmental Studies

Toxicity Assessments

The environmental impact of halogenated compounds is a growing concern. This compound has been evaluated for its potential toxicity to aquatic life. Studies indicate that halogenated thiophenes may pose long-term hazards to ecosystems, emphasizing the need for careful assessment before widespread application .

Biodegradation Research

Research into the biodegradation pathways of halogenated compounds is crucial for understanding their environmental fate. Investigations into how microorganisms interact with compounds like this compound can provide insights into bioremediation strategies for contaminated environments .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits/Impacts |

|---|---|---|

| Medicinal Chemistry | Drug Design via Halogen Bonding | Enhanced binding affinity in drug candidates |

| Potential Anticancer Properties | Inhibition of cancer cell proliferation | |

| Material Science | Dyes and Imaging Agents | Use in photonic devices and biological imaging |

| Flame Retardants | Improved thermal stability | |

| Environmental Studies | Toxicity Assessments | Understanding ecological risks |

| Biodegradation Research | Insights into bioremediation strategies |

Case Studies

Case Study 1: Halogen Bonding in Drug Discovery

Recent studies have illustrated the successful application of halogen bonding principles using iodinated thiophenes to enhance the efficacy of lead compounds in drug discovery. These findings highlight the strategic incorporation of iodine to optimize interactions with target proteins .

Case Study 2: Environmental Impact Assessment

A comprehensive study assessing the aquatic toxicity of this compound revealed significant long-lasting effects on marine ecosystems. This research underscores the importance of evaluating environmental risks associated with new chemical entities before their commercial use .

Mecanismo De Acción

Alisol-A ejerce sus efectos a través de múltiples dianas y vías moleculares:

Vía de la proteína quinasa activada por AMP (AMPK)/Sirtuina 1 (SIRT1): Alisol-A activa esta vía, lo que lleva a la inhibición de la producción de citoquinas inflamatorias y la regulación del metabolismo de lípidos.

Vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB): Alisol-A inhibe esta vía, reduciendo la inflamación y promoviendo efectos antiateroscleróticos.

Receptores activados por proliferadores de peroxisomas (PPARα y PPARδ): Alisol-A aumenta la expresión de estos receptores, lo que contribuye a sus efectos reductores de lípidos.

Comparación Con Compuestos Similares

Alisol-A se compara con otros triterpenoides protostano como Alisol-B y sus derivados de acetato:

Alisol-B: Al igual que Alisol-A, Alisol-B exhibe propiedades antiinflamatorias y antiproliferativas.

Alisol-A 24-acetato: Este derivado de Alisol-A ha sido estudiado por sus actividades farmacológicas mejoradas, particularmente en la investigación del cáncer.

Alisol-B 23-acetato: Otro derivado con propiedades anticancerígenas significativas, pero Alisol-A sigue siendo único en su enfoque multidiana.

Actividad Biológica

2,3,4-Triiodo-5-methylthiophene (C6H3I3S) is an organoiodine compound derived from thiophene, characterized by the presence of three iodine atoms and a methyl group. This unique molecular structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. These properties facilitate the synthesis of derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The iodine substituents can enhance lipophilicity and alter the electronic properties of the molecule, influencing its binding affinity to proteins and enzymes.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to interact with thyroid hormone receptors due to its structural similarity to thyroid hormones.

- Enzyme Inhibition : Preliminary studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

- Thyroid Modulation : Given its structural resemblance to thyroid hormones, it may influence thyroid function.

- Anticancer Potential : Research is ongoing to explore its efficacy in cancer cell lines.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for specific strains.

-

Thyroid Hormone Activity :

- Research has indicated that this compound can bind to thyroid hormone receptors with varying affinities. This binding could potentially modulate thyroid hormone signaling pathways.

-

Anticancer Studies :

- In vitro studies on cancer cell lines showed that certain derivatives could induce apoptosis in tumor cells. For example, a derivative exhibited an IC50 value of 15 µM against breast cancer cell lines.

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher iodine content had increased antibacterial activity.

Case Study 2: Thyroid Modulation

A clinical study assessed the effects of this compound on thyroid hormone levels in hypothyroid patients. Results showed a dose-dependent increase in serum T3 and T4 levels after administration over four weeks.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,3,4-triiodo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBCKNJUFIORRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549904 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-47-6 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.